molecular formula C21H22N2O4S B2484518 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(pentyloxy)benzamide CAS No. 892845-28-2

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(pentyloxy)benzamide

Cat. No.: B2484518
CAS No.: 892845-28-2
M. Wt: 398.48
InChI Key: QVWHNTWSIHHDPG-UHFFFAOYSA-N
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Description

The compound N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}-4-(pentyloxy)benzamide is a benzamide derivative featuring a complex tricyclic core structure containing sulfur (thia), oxygen (dioxa), and nitrogen (aza) heteroatoms.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-2-3-4-9-25-15-7-5-14(6-8-15)20(24)23-21-22-16-12-17-18(13-19(16)28-21)27-11-10-26-17/h5-8,12-13H,2-4,9-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWHNTWSIHHDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(pentyloxy)benzamide involves multiple steps, starting with the preparation of the tricyclic core. This core is typically synthesized through a series of cyclization reactions, which may involve the use of reagents such as sulfur and nitrogen-containing compounds. The final step involves the attachment of the pentyloxybenzamide group, which is achieved through a condensation reaction .

Chemical Reactions Analysis

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(pentyloxy)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(pentyloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(pentyloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage .

Comparison with Similar Compounds

Structural Analogs with Varying Benzamide Substituents

Key analogs include:

  • N-{10,13-dioxa-4-thia-6-azatricyclo[...]trideca[...]tetraen-5-yl}benzamide (CAS 892853-12-2): Lacks substituents on the benzamide ring, with molecular formula C₁₆H₁₂N₂O₃S and molecular weight 312.34 g/mol .
  • N-{...}-2-methoxybenzamide (CAS 892849-22-8): Features a 2-methoxy group on the benzamide, increasing hydrophobicity slightly compared to the unsubstituted analog. Its molecular formula is C₁₇H₁₄N₂O₄S (MW 342.37 g/mol) .

Target Compound : The 4-(pentyloxy) substituent introduces a longer alkyl chain, significantly enhancing lipophilicity. Its inferred molecular formula is C₂₁H₂₄N₂O₄S (MW ~408.49 g/mol).

Table 1: Substituent-Driven Physicochemical Comparison

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties (Inferred)
Target Compound 4-(pentyloxy) C₂₁H₂₄N₂O₄S 408.49 High lipophilicity, low solubility
N-{...}benzamide (CAS 892853-12-2) None C₁₆H₁₂N₂O₃S 312.34 Moderate polarity
N-{...}-2-methoxybenzamide (CAS 892849-22-8) 2-methoxy C₁₇H₁₄N₂O₄S 342.37 Intermediate lipophilicity
Core Tricyclic System Variations

The tricyclic framework (10,13-dioxa-4-thia-6-aza) differentiates these compounds from other heterocyclic systems. For example:

  • Thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19 in ): Replace the tricyclic core with fused thiazole-pyrimidine systems.
  • Azetidin-1-yl acetamides (): Contain β-lactam rings, offering rigidity but reduced metabolic stability compared to the tricyclic system .

Impact of Heteroatoms :

  • Oxygen (dioxa) : Increases polarity, possibly affecting solubility and membrane permeability .
Analytical and Dereplication Insights

Molecular networking () enables rapid comparison of MS/MS fragmentation patterns. For example:

  • Fragmentation clusters : The 4-(pentyloxy) group may produce unique ion peaks (e.g., m/z 99, 113) distinguishing it from methoxy or unsubstituted analogs .

Table 2: Hypothetical MS/MS Similarity Scores

Compound Pair Cosine Score Inference
Target vs. 2-methoxy analog 0.85 High structural similarity
Target vs. unsubstituted benzamide 0.70 Moderate similarity (substituent divergence)

Biological Activity

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(pentyloxy)benzamide is a complex organic compound characterized by its unique tricyclic structure and various functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound based on available research findings, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H22N2O4SC_{18}H_{22}N_{2}O_{4}S and a molecular weight of approximately 366.44 g/mol. Its structural features include:

  • Tricyclic Framework : Enhances stability and bioactivity.
  • Dioxane and Thiazole Moieties : Contribute to its interaction with biological systems.
  • Benzamide Group : Increases solubility and biological interaction potential.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It interacts with various receptors, which may influence signal transduction pathways.
  • Cell Cycle Regulation : Studies indicate that it may induce apoptosis in cancer cells by modulating cell cycle checkpoints.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : Research demonstrated that the compound effectively reduces cell viability in various cancer cell lines (e.g., oral cancer) through mechanisms involving increased oxidative stress and apoptosis induction .
Cell LineViability (%)Treatment Type
Ca9-2232.0X-ray/SK2 + Compound
CAL 2746.1X-ray/SK2 + Compound
Smulow-Glickman59.0Control

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Exhibits antifungal properties in preliminary assays.

Study on Oral Cancer Treatment

A significant study investigated the effects of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca} in combination with X-ray treatment on oral cancer cells. The results indicated enhanced apoptosis rates compared to control treatments, suggesting a synergistic effect that could be harnessed for therapeutic applications .

Mechanistic Insights

Further mechanistic studies revealed that the compound increases reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent cell death . The involvement of caspase pathways was also noted, indicating a clear apoptotic mechanism.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals differences in biological activity:

Compound NameStructural FeaturesUnique Characteristics
N-{10,13-dioxa-4-thia-6-benzothiazolyl}-2-methoxybenzamideBenzothiazole moietyDifferent pharmacological profiles due to structural variations
5-{10,13-dioxa-4-thia-6-diazatricyclo[7.4.0.0^{3,7}]trideca}Contains diazine instead of azinePotentially different biological activity due to nitrogen substitution

Q & A

Q. What synthetic modifications to the tricyclic core could enhance stability without compromising bioactivity?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at non-critical positions stabilizes the core against ring-opening. Hydrogen-bonding motifs (e.g., morpholine substituents) improve crystallinity, as shown in azatricyclic derivatives with enhanced shelf-life .

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